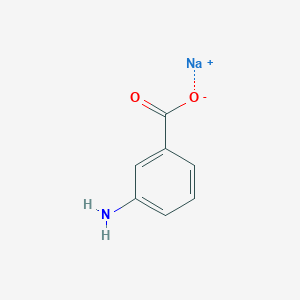

3-氨基苯甲酸钠

描述

Sodium 3-aminobenzoate, also known as m-aminobenzoic acid sodium salt, is a compound that can be derived from benzoic acid where an amino group is substituted at the meta position. Although the provided papers do not directly discuss sodium 3-aminobenzoate, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for sodium 3-aminobenzoate.

Synthesis Analysis

The synthesis of related aromatic compounds with amino groups, such as 2-aminobenzo[b]thiophenes, has been achieved using palladium-catalyzed carbon-sulfur bond formation, with Na2S2O3 serving as the sulfur source. This method presents a novel and efficient way to synthesize important scaffolds and could potentially be adapted for the synthesis of sodium 3-aminobenzoate by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of sodium 3-aminobenzoate would consist of a benzene ring with an amino group (-NH2) at the meta position and a carboxylate group (-COO-) as the salt of sodium. The structure of a related compound, sodium 3,5-dinitrobenzoate, has been determined to be trigonal with twofold crystallographic symmetry . This information can be extrapolated to predict that sodium 3-aminobenzoate would also exhibit a defined crystalline structure, although the presence of the amino group would influence its specific geometry and symmetry.

Chemical Reactions Analysis

The chemical reactivity of amino-substituted benzoic acid derivatives can be complex. For instance, the treatment of 1-amino-2′-nitrobenzylphosphonic acids with aqueous sodium hydroxide leads to C-P bond cleavage and the formation of 3-amino-2,1-benzisoxazole derivatives . This demonstrates the potential for sodium 3-aminobenzoate to undergo nucleophilic substitution reactions under basic conditions, which could be useful in further chemical transformations.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of sodium 3-aminobenzoate, they do offer insights into the properties of structurally similar compounds. For example, the solubility of sodium salts in water is generally high, which would likely be the case for sodium 3-aminobenzoate as well. The presence of both an amino and a carboxylate group would contribute to the compound's ability to participate in hydrogen bonding, affecting its melting point, solubility, and other physical properties. The crystalline structure of sodium 3,5-dinitrobenzoate suggests that sodium 3-aminobenzoate may also form stable crystals with distinct geometric properties .

科学研究应用

眼科药物动力学

一项研究探讨了对对氨基苯甲酸(PABA)的药代动力学,这是一种与3-氨基苯甲酸钠相关的化合物,当通过声波导入兔眼时。这项研究表明了PABA在治疗视网膜退行性疾病方面的潜力,暗示了类似化合物如3-氨基苯甲酸钠在眼科治疗中的可能应用 (Panova et al., 1995)。

配位化学

对二水合盐酸4-氨基-2-羟基苯甲酸钠的晶体结构进行的研究,这是一种在结构上类似于3-氨基苯甲酸钠的化合物,有助于理解氨基苯甲酸配体与碱金属络合物中的配位性质。这项研究为了解这类化合物在各种应用中的化学行为提供了见解,包括材料科学和配位化学 (Rzączyńska等,2004)。

健康和个人护理用水凝胶系统

使用邻氨基苯甲酸和间氨基苯甲酸合成基于海藻酸钠的水凝胶系统,这两种化合物与3-氨基苯甲酸钠密切相关,展示了在健康和个人护理配方中的应用。这些水凝胶系统具有触变性行为,显示出作为传输活性分子的输送系统或可喷涂凝胶材料的潜力 (Chhatbar et al., 2012)。

工业应用中的腐蚀抑制

一项关于各种氮化合物(包括与3-氨基苯甲酸钠共享功能基团的2-氨基苯并咪唑(2-ABA))的腐蚀抑制效率的研究揭示了它们在氯化钠介质中防止钢铁腐蚀的有效性。这项研究突出了类似化合物在工业腐蚀防护中的潜在用途 (Gece & Bilgiç, 2009)。

未来方向

The use of Sodium 3-aminobenzoate and similar compounds in medical and pharmaceutical applications is an area of ongoing research. For instance, aminobenzoic acid is used to reduce the progression of penile deviation in Peyronie’s Disease in adults . Future research may explore new therapeutic uses for these compounds.

属性

IUPAC Name |

sodium;3-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUBXHVVWRFWJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99-05-8 (Parent) | |

| Record name | Sodium 3-aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40169362 | |

| Record name | Sodium 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-aminobenzoate | |

CAS RN |

17264-94-7 | |

| Record name | Sodium 3-aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

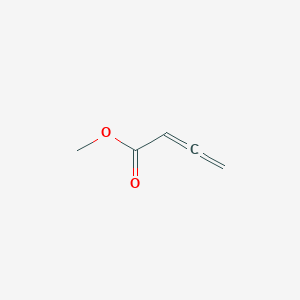

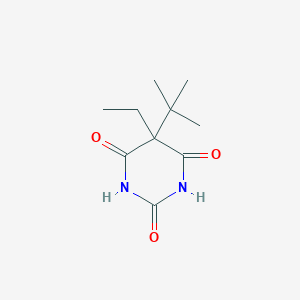

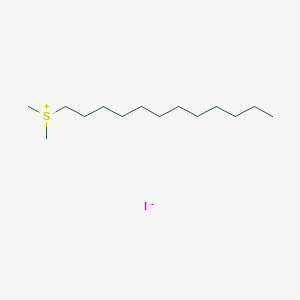

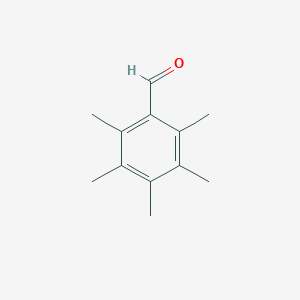

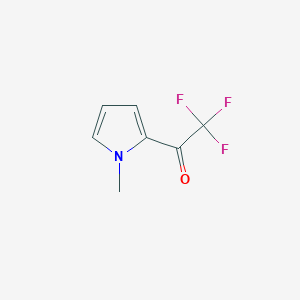

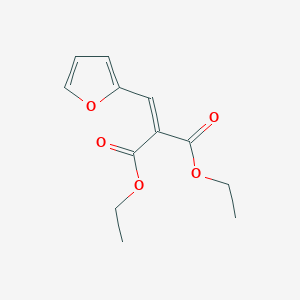

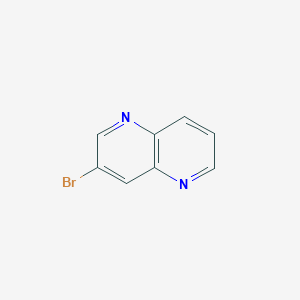

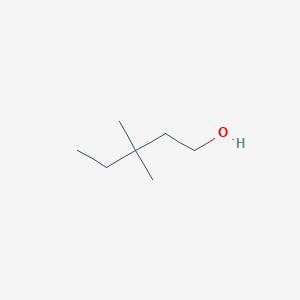

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)

![7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B97396.png)

![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B97399.png)